Batanopride hydrochloride

Catalog No.
S592354
CAS No.
102670-59-7
M.F
C17H27Cl2N3O3
M. Wt
392.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batanopride hydrochloride

CAS Number

102670-59-7

Product Name

Batanopride hydrochloride

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride

Molecular Formula

C17H27Cl2N3O3

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H

InChI Key

CUTCEGXKJDBAFQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl

Synonyms

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide, batanopride, batanopride hydrochloride, BMY 25801, BMY-25801

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl

The exact mass of the compound Batanopride hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Batanopride hydrochloride is a prokinetic agent belonging to the benzamide class of compounds. It is primarily utilized for its gastrokinetic properties, which enhance gastrointestinal motility. The chemical structure of Batanopride hydrochloride is characterized by its ability to inhibit dopamine D2 receptors and acetylcholinesterase, leading to increased levels of acetylcholine in the gastrointestinal tract. This mechanism facilitates enhanced gastric motility, accelerates gastric emptying, and improves coordination between the stomach and duodenum.

. The compound can be synthesized through a multi-step process that includes:

  • Formation of Key Intermediates: Initial reactions involve the formation of benzamide derivatives through the reaction of appropriate amines with carboxylic acids or their derivatives.
  • Hydrochloride Salt Formation: The final step typically involves the reaction of the base form of Batanopride with hydrochloric acid to yield Batanopride hydrochloride, enhancing its solubility and bioavailability.

These reactions are crucial in producing a compound that is both effective and stable for therapeutic use.

Batanopride hydrochloride exhibits significant biological activity as a gastroprokinetic agent. Its dual mechanism of action involves:

  • Dopamine D2 Receptor Antagonism: By blocking these receptors, Batanopride increases the release of acetylcholine, which stimulates gastrointestinal motility.
  • Acetylcholinesterase Inhibition: This action prevents the breakdown of acetylcholine, prolonging its effects on the gastrointestinal system.

These mechanisms contribute to its efficacy in treating conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD).

The synthesis of Batanopride hydrochloride can be achieved through various methods, including:

  • Conventional Organic Synthesis: Utilizing standard laboratory techniques involving heating and stirring in appropriate solvents (e.g., toluene, dichloromethane) to facilitate reactions between starting materials.
  • Green Chemistry Approaches: Recent developments focus on minimizing hazardous by-products and using environmentally friendly solvents or conditions that reduce energy consumption during synthesis.

For example, one method emphasizes using sodium methoxide or other bases under mild conditions to avoid toxic gas emissions during synthesis, thus improving safety and efficiency .

Batanopride hydrochloride is primarily applied in clinical settings for:

  • Treatment of Gastrointestinal Disorders: It is indicated for conditions like functional dyspepsia and GERD due to its ability to enhance gastric motility.
  • Research Purposes: Its pharmacological properties are studied in various preclinical and clinical trials to explore further applications in gastrointestinal health.

Interaction studies involving Batanopride hydrochloride have shown that it can influence the absorption and metabolism of concomitantly administered drugs. Its gastroprokinetic effects may alter gastric pH and motility, affecting how other medications are absorbed in the gastrointestinal tract. Notably, studies indicate that it does not significantly interact with cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions compared to other prokinetic agents like cisapride .

Batanopride hydrochloride shares structural characteristics with several other prokinetic agents. Below is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
ItoprideDopamine D2 receptor antagonist & acetylcholinesterase inhibitorEffective in enhancing gastric motility without significant cardiac effects
Cisapride5-HT4 receptor agonistAssociated with QT interval prolongation
Mosapride5-HT4 receptor agonistSimilar efficacy but different side effect profile

Batanopride hydrochloride is unique due to its specific receptor antagonism and low propensity for central nervous system side effects, making it a safer alternative for patients requiring prokinetic therapy.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

391.1429471 g/mol

Monoisotopic Mass

391.1429471 g/mol

Heavy Atom Count

25

UNII

00L331RFEC

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Serotonin
HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Wikipedia

Batanopride hydrochloride

Dates

Last modified: 07-17-2023

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